![molecular formula C27H25I2N5O2S B11659912 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide CAS No. 303107-26-8](/img/structure/B11659912.png)
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the hydrazide moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide . For instance, derivatives of triazole compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Antifungal Properties
Triazole derivatives are also recognized for their antifungal activities. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This property makes them valuable in treating fungal infections resistant to conventional therapies .
Agricultural Science
The compound's potential as a pesticide has been explored due to its ability to disrupt biological processes in pests. Its structural similarity to known agrochemicals suggests that it may serve as a lead compound for developing new pesticides that are effective against resistant strains of agricultural pests .
Material Science
In material science, compounds featuring triazole rings have been investigated for their applications in creating new polymers and materials with unique properties. Their ability to form coordination complexes with metals can lead to innovative materials with enhanced mechanical and thermal stability .
Case Study 1: Antibacterial Efficacy
A study conducted on various triazole derivatives demonstrated that specific modifications to the hydrazide moiety significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent .
Case Study 2: Agricultural Applications
Research on the application of triazole-based compounds in agriculture revealed promising results in controlling fungal pathogens affecting crops. Field trials indicated that formulations containing these compounds exhibited higher efficacy compared to traditional fungicides, reducing disease incidence by over 50% .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the hydrazide moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorobenzyl)oxy]phenylmethylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylene]acetohydrazide These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity .
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities.
Chemical Structure
The molecular formula of the compound is C28H29N5O2S with a molecular weight of 499.63 g/mol. The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 499.63 g/mol |
LogP | 6.4077 |
Polar Surface Area | 67.63 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
These properties suggest that the compound has a high lipophilicity, which may influence its absorption and distribution in biological systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds similar to the one have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 to 40 µM against S. aureus and from 40 to 70 µM against E. coli . This indicates a moderate level of antibacterial efficacy.
Antifungal Activity
Triazole compounds are also known for their antifungal properties. The compound's structure suggests potential activity against fungal pathogens due to the presence of the triazole moiety, which is a common feature in many antifungal agents.
Anticancer Activity
Research indicates that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
- In vitro studies have demonstrated that certain triazole compounds can inhibit tumor growth in various cancer cell lines . The exact mechanism for this compound remains to be fully elucidated but may involve interference with DNA replication or repair mechanisms.
Case Study 1: Synthesis and Evaluation
In a study conducted by researchers focusing on similar triazole derivatives, a series of compounds were synthesized and evaluated for their biological activities. The study concluded that modifications in the triazole ring could significantly enhance antibacterial and antifungal activity .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the phenyl rings significantly affect the biological activity of triazole derivatives. For example, introducing electron-withdrawing groups increased antibacterial potency . This finding underscores the importance of chemical modifications in optimizing biological activity.
Properties
CAS No. |
303107-26-8 |
---|---|
Molecular Formula |
C27H25I2N5O2S |
Molecular Weight |
737.4 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H25I2N5O2S/c1-27(2,3)19-11-9-17(10-12-19)25-32-33-26(34(25)21-7-5-4-6-8-21)37-16-23(35)31-30-15-18-13-20(28)14-22(29)24(18)36/h4-15,36H,16H2,1-3H3,(H,31,35)/b30-15+ |
InChI Key |
DXTTZOARWJODSF-FJEPWZHXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
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